molecular formula C19H16FN3O3S B4692656 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide

Cat. No.: B4692656
M. Wt: 385.4 g/mol
InChI Key: ROZYTPXUZIIHHA-UHFFFAOYSA-N
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Description

BCR-ABL-IN-7 is a compound that acts as an inhibitor of the BCR-ABL tyrosine kinase. This kinase is a fusion protein resulting from the Philadelphia chromosome translocation, which is commonly associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL). The inhibition of BCR-ABL is crucial in the treatment of these leukemias, as it prevents the uncontrolled proliferation of leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCR-ABL-IN-7 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions for BCR-ABL-IN-7 are typically proprietary and detailed in scientific literature and patents. Common methods involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods

Industrial production of BCR-ABL-IN-7 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BCR-ABL-IN-7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BCR-ABL-IN-7 include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

BCR-ABL-IN-7 has significant applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases and to develop new synthetic methodologies.

    Biology: Employed in cell-based assays to investigate the role of BCR-ABL in cell signaling and proliferation.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating CML and ALL.

    Industry: Applied in the development of targeted therapies and personalized medicine approaches.

Mechanism of Action

BCR-ABL-IN-7 exerts its effects by binding to the ATP-binding site of the BCR-ABL tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for the proliferation and survival of leukemic cells. The molecular targets involved include the BCR-ABL fusion protein and various downstream effectors such as the RAS/RAF/MEK/ERK pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BCR-ABL-IN-7 include:

Uniqueness

BCR-ABL-IN-7 is unique due to its specific binding affinity and inhibitory profile against the BCR-ABL tyrosine kinase. It may offer advantages in terms of potency, selectivity, and the ability to overcome resistance mutations compared to other inhibitors .

Properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-11-7-5-10(6-8-11)14-9-13(23-26-14)18(25)22-19-16(17(21)24)12-3-1-2-4-15(12)27-19/h5-9H,1-4H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZYTPXUZIIHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Reactant of Route 2
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Reactant of Route 3
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.